Propiolamide-13C3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

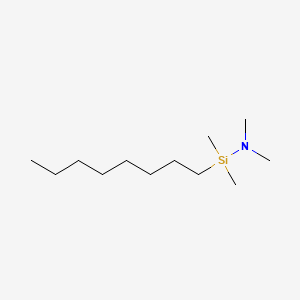

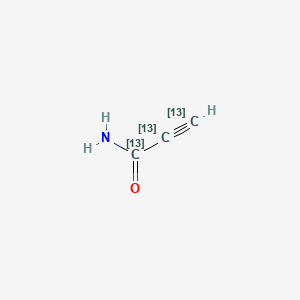

Propiolamide-13C3 is a biochemical used for proteomics research . It has a molecular formula of (13C)3H3NO and a molecular weight of 72.04 .

Synthesis Analysis

Intramolecular cyclization of N-allyl propiolamides is an efficient, economic, and operationally simple strategy for the synthesis of functionalized γ-lactam derivatives . This method has been used in the synthesis of propiolamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (13C)3H3NO . The structure of propiolamide, a related compound, is available as a 2D Mol file .Chemical Reactions Analysis

Propiolamide has been involved in studies of intramolecular cyclization of N-allyl propiolamides, which is a synthetic route to highly substituted γ-lactams . The highly reactive propiolamide warheads uncovered in these studies highlight the potential need for masking strategies .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in Acetone, DMF, Ethanol, and Methanol . It should be stored at -20° C .科学的研究の応用

Synthesis and Chemical Properties

Propiolamide derivatives, including Propiolamide-13C3, have been synthesized and studied for various chemical properties and applications. The synthesis of N-(2-oxo-2-arylethyl) propiolamide compounds, including derivatives labeled with isotopes like 13C, has been achieved through methods that offer advantages such as easy operation and mild reaction conditions (Shan Shu-tin, 2015). These compounds' structures are confirmed through techniques like 1H NMR and 13C NMR, showcasing their relevance in chemical synthesis and analysis.

Applications in Bioconjugation and Materials Science

The reactivity of propiolamides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has been evaluated, showing that propiolamides, including possibly isotopically labeled variants like this compound, are slightly more reactive compared to other compounds, albeit with a propensity for side reactions (A. Kislukhin et al., 2013). This highlights their potential application in bioconjugation techniques, which are crucial in the development of bioactive compounds and materials science.

Environmental and Biological Studies

This compound can be utilized in environmental and biological studies to trace and study the metabolism and environmental degradation of related compounds. For example, studies on the metabolism and hemoglobin adduct formation of acrylamide in humans and rodents utilize isotopically labeled acrylamides to track metabolic pathways and quantify exposure levels (T. Fennell et al., 2005). Such studies are essential for understanding the toxicological impact of compounds and for environmental monitoring.

Drug Discovery and Pharmacokinetics

Isotopically labeled compounds like this compound find significant applications in drug discovery and pharmacokinetics. They are used to track the metabolic fate of drug molecules, understand their mechanism of action, and evaluate their safety profiles. Studies involving the synthesis of highly potent molecules and their metabolites labeled with stable isotopes, including 13C, facilitate detailed pharmacokinetic and metabolic studies, which are crucial in the development of new therapeutics (B. Latli et al., 2011).

Safety and Hazards

According to the safety data sheet, Propiolamide-13C3 is classified under the Hazardous Products Regulations. It has been categorized as having acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), with the respiratory system being the target organ .

作用機序

Target of Action

Propiolamide-13C3 is a biochemical used in proteomics research Propiolamides have been found to be highly reactive and can act as warheads, targeting glutathione peroxidase 4 (gpx4) . GPX4 is an enzyme that protects cells from oxidative damage.

Mode of Action

Propiolamides, in general, are known for their high reactivity . They can covalently modify the active-site selenocysteine of GPX4, leading to its inhibition . This inhibition can disrupt the normal functioning of the enzyme, potentially leading to increased oxidative stress in cells.

Biochemical Pathways

The inhibition of gpx4 can disrupt the glutathione pathway, which plays a crucial role in protecting the cell from oxidative damage .

Pharmacokinetics

It is known that propiolamides are highly reactive, which could influence their pharmacokinetic properties .

Result of Action

The inhibition of gpx4 by propiolamides can lead to increased oxidative stress in cells . This can result in various cellular responses, including cell death in certain cases.

特性

IUPAC Name |

(1,2,3-13C3)prop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJTYESURSHXNB-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13C][13C](=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662175 |

Source

|

| Record name | (~13~C_3_)Prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.040 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185113-56-7 |

Source

|

| Record name | (~13~C_3_)Prop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。